Styraxin

Description

Properties

CAS No. |

69742-32-1 |

|---|---|

Molecular Formula |

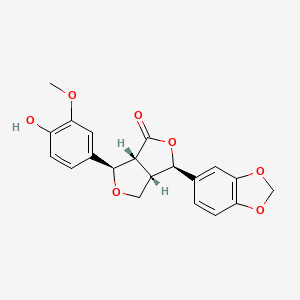

C20H18O7 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(3R,3aR,6R,6aS)-6-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-3-methoxyphenyl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |

InChI |

InChI=1S/C20H18O7/c1-23-15-6-11(2-4-13(15)21)19-17-12(8-24-19)18(27-20(17)22)10-3-5-14-16(7-10)26-9-25-14/h2-7,12,17-19,21H,8-9H2,1H3/t12-,17-,18+,19+/m1/s1 |

InChI Key |

ADTULSGZUFJGNI-WSFKTYETSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C3C(CO2)C(OC3=O)C4=CC5=C(C=C4)OCO5)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3[C@@H](CO2)[C@@H](OC3=O)C4=CC5=C(C=C4)OCO5)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3C(CO2)C(OC3=O)C4=CC5=C(C=C4)OCO5)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Styraxin exhibits a range of biological activities that make it a subject of interest in pharmacology. Key findings on its pharmacological properties include:

- CYP3A4 Inhibition : this compound has been identified as a potent inhibitor of the human cytochrome P450 3A4 enzyme, which is crucial for drug metabolism. In vitro studies showed that it significantly increases the plasma exposure of CYP3A4 substrate drugs when administered orally, suggesting potential herb-drug interactions. This was evidenced by increased plasma levels of midazolam and felodipine in rat models when this compound was co-administered orally .

- Cardiovascular Benefits : Research indicates that this compound can improve myocardial energy metabolism and reduce infarct size in ischemic heart disease models. It activates the AMPK/PGC-1α pathway, enhancing cell survival and energy production during myocardial ischemia .

- Antithrombotic Activity : this compound has demonstrated significant antithrombotic effects, potentially beneficial in treating cardiovascular diseases. It has been used in traditional Chinese medicine formulations aimed at treating conditions like angina pectoris and cerebral ischemia .

Therapeutic Applications

The therapeutic implications of this compound are broad and include:

- Traditional Medicine : Historically, this compound has been utilized in various traditional remedies for its antiseptic properties and effectiveness against skin diseases and peptic ulcers. Its incorporation into traditional Chinese medicine highlights its role in treating cardiovascular ailments .

- Research on Drug Interactions : The ability of this compound to modulate drug metabolism positions it as a valuable compound for studying herb-drug interactions. Its mechanism of action provides insights into how herbal compounds can influence pharmacokinetics and therapeutic efficacy .

Case Studies

Several case studies have documented the applications of this compound:

- Myocardial Ischemia Model : A study involving rat models demonstrated that this compound treatment improved outcomes in myocardial ischemia by reducing infarct size and enhancing energy metabolism through specific biochemical pathways .

- Antithrombotic Studies : In zebrafish models, this compound exhibited significant effects on thrombosis reduction and improved cardiac output, suggesting its potential as a therapeutic agent for cardiovascular protection .

Data Table: Summary of this compound Applications

Comparison with Similar Compounds

Structural Analogues: Benzofuran Derivatives

Key Findings :

- This compound vs. Benzoin Resin: While both originate from Styrax spp., benzoin resin is a complex mixture of cinnamic acid esters and volatile oils, whereas this compound is a discrete benzofuran derivative.

- This compound vs. Psoralen: Psoralen’s furanocoumarin structure enables DNA intercalation under UV light, a mechanism absent in this compound. This highlights the functional diversity of benzofuran-based compounds.

Functional Analogues: Antimicrobial Compounds

Key Findings :

- However, quantitative data for this compound are lacking, underscoring the need for targeted studies .

Q & A

Basic: What are the primary challenges in isolating and characterizing Styraxin from natural sources?

This compound, a bioactive compound found in Styrax spp., presents challenges in isolation due to its low natural abundance and structural similarity to co-occurring resin acids. Key methodological considerations:

- Extraction : Use hydrodistillation or Soxhlet extraction with polar solvents (e.g., ethanol) to maximize yield, followed by fractionation via column chromatography .

- Characterization : Combine GC-MS for volatile components and NMR (¹H/¹³C) for structural elucidation. Cross-validate findings with existing spectral libraries to mitigate misidentification risks .

Basic: What experimental designs are recommended for assessing this compound’s bioactivity in preclinical studies?

- In vitro assays : Prioritize dose-response studies using cell lines relevant to the hypothesized bioactivity (e.g., anti-inflammatory or antimicrobial). Include positive/negative controls and replicate experiments ≥3 times to ensure statistical power .

- In vivo models : Adopt NIH guidelines for animal studies, specifying strain, age, and sample size. For phytochemical studies, ensure plant material is taxonomically verified to avoid species misidentification .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Contradictions often arise from isomerism or impurities. Methodological solutions include:

- Multi-method validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. computational modeling for stereochemical predictions) .

- Purity assessment : Apply HPLC-DAD/ELSD to quantify impurities and ensure ≥95% purity thresholds. Document solvent systems and column specifications to enable replication .

- Data triangulation : Compare findings with peer-reviewed studies in Beilstein Journal of Organic Chemistry or Phytochemistry, noting environmental factors (e.g., soil pH, harvest season) that alter metabolite profiles .

Advanced: What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Retrosynthetic analysis : Prioritize modular pathways enabling selective functionalization (e.g., esterification at C-7). Use catalysts like DMAP for regioselective acylation .

- High-throughput screening : Employ parallel synthesis with automated liquid handlers to test >50 analogs. Validate hits via LC-MS and bioassays, reporting IC₅₀ values with 95% confidence intervals .

- Data transparency : Publish full synthetic protocols (solvents, temperatures, yields) in supplementary materials to address reproducibility crises .

Advanced: How should researchers address conflicting ecological data on this compound’s role in plant-insect interactions?

Conflicts may stem from geographic variability in Styrax spp. or methodological biases. Mitigation approaches:

- Controlled field experiments : Compare insect herbivory rates in sympatric Styrax populations under standardized abiotic conditions (light, soil nutrients) .

- Metabolomic profiling : Correlate this compound concentrations with insect repellency using UPLC-QTOF-MS. Apply multivariate statistics (PCA, PLS-DA) to identify confounding variables .

- Cross-disciplinary collaboration : Integrate chemical ecology with entomological surveys to contextualize bioactivity within trophic networks .

Basic: What are the best practices for ensuring reproducibility in this compound-related research?

- Method granularity : Document extraction/synthesis protocols verbatim, including equipment brands and solvent lot numbers .

- Data sharing : Deposit raw spectra, chromatograms, and bioassay datasets in repositories like Zenodo or Figshare .

- Negative results : Publish non-significant findings to reduce publication bias and inform future experimental design .

Advanced: How can genomic tools clarify the biosynthetic pathways of this compound in understudied Styrax species?

- Transcriptomics : Perform RNA-seq on glandular trichomes to identify candidate genes (e.g., cytochrome P450s, terpene synthases). Validate via CRISPR knockouts in model plants .

- Phylogenetic analysis : Use ITS/chloroplast markers to resolve taxonomic uncertainties in Styrax collections, ensuring accurate pathway comparisons across species .

Basic: What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?

- Parametric tests : Use ANOVA with post-hoc Tukey HSD for normally distributed data (e.g., enzyme inhibition assays).

- Non-parametric alternatives : Apply Kruskal-Wallis for skewed datasets (common in ecological studies). Report effect sizes (Cohen’s d) to contextualize significance .

Advanced: How do researchers reconcile discrepancies between in vitro and in vivo bioactivity of this compound?

- Pharmacokinetic profiling : Measure bioavailability and metabolite stability using LC-MS/MS. Adjust dosing regimens to mimic physiological conditions .

- Model organism selection : Use transgenic lines (e.g., zebrafish with fluorescent immune markers) to bridge in vitro-in vivo gaps .

Basic: What ethical guidelines apply to field studies involving endangered Styrax species?

- Permitting : Obtain CITES permits for international plant material transfers.

- Conservation alignment : Partner with botanical gardens (e.g., Atlanta Botanical Garden) for ex situ conservation, minimizing wild harvesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.